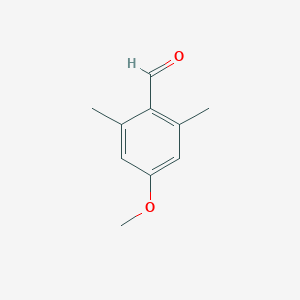
4-Metoxi-2,6-dimetilbenzaldehído
Descripción general
Descripción
4-Methoxy-2,6-dimethylbenzaldehyde, also known as 4-Methoxy-2,6-dimethylbenzaldehyde, is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methoxy-2,6-dimethylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-2,6-dimethylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Química
El 4-Metoxi-2,6-dimetilbenzaldehído se utiliza en la síntesis química . Es un grupo funcional clave en la química orgánica, y su uso en la síntesis de productos naturales es notable .
Producción de Aldehídos Aromáticos
Este compuesto se ha explorado para una amplia gama de anillos aromáticos, incluyendo fenoles, metoxi y metilbencenos, como una excelente forma de producir aldehídos aromáticos . La regioselectividad de este proceso está altamente promovida por la coordinación entre los átomos presentes en la porción aromática y los del núcleo metálico .
Formación de Anillos Aromáticos Ricos en Electrones
El this compound se ha utilizado en la formación de anillos aromáticos ricos en electrones mediada por TiCl4 y éter metil diclorometil . Este proceso es un método eficiente para la introducción de la porción aldehído en estructuras orgánicas .
Aplicaciones Farmacéuticas
Los aldehídos, como el this compound, se utilizan ampliamente como ingredientes farmacéuticos activos . Pueden sufrir transformaciones adicionales para ser convertidos en una amplia gama de grupos funcionales, como hidroxilos, ácidos carboxílicos, dobles enlaces y alcanos, entre otros .
Alimentos y Cosméticos
Debido a su alta reactividad, los aldehídos se encuentran comúnmente en alimentos y cosméticos . La síntesis y manipulación de este tipo de compuesto es un foco continuo de investigación
Safety and Hazards
Direcciones Futuras
While specific future directions for 4-Methoxy-2,6-dimethylbenzaldehyde are not available, research on similar benzaldehyde derivatives has led to the discovery of new compounds from marine fungi . This suggests potential future research directions in exploring the bioactive properties of such compounds .
Propiedades
IUPAC Name |
4-methoxy-2,6-dimethylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-9(12-3)5-8(2)10(7)6-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFINNXSRPCWLHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355703 | |
| Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19447-00-8 | |
| Record name | 4-methoxy-2,6-dimethylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40355703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Methoxy-2,6-dimethylbenzaldehyde in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid?
A1: 4-Methoxy-2,6-dimethylbenzaldehyde serves as a crucial starting material in the synthesis of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid. The process involves a two-step reaction:
- Flash Vacuum Pyrolysis: This product then undergoes flash vacuum pyrolysis to yield 7-methoxy-5-methyl-2-naphthol. This naphthol serves as the direct precursor to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid [].
Q2: Why is 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid of interest in pharmaceutical research?
A2: 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid is significant because it functions as an intercalating moiety in enediyne antibiotics and other antibiotic compounds []. This intercalating property enables these antibiotics to interact with DNA and potentially inhibit bacterial growth.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


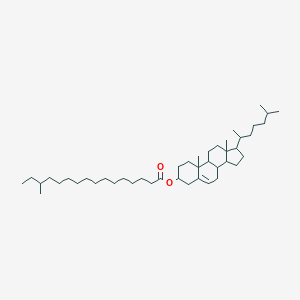


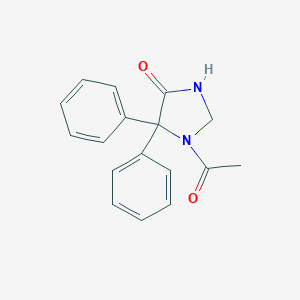
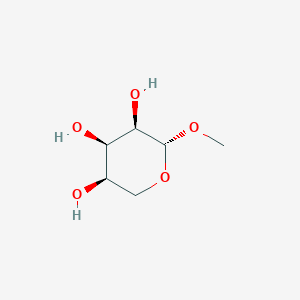
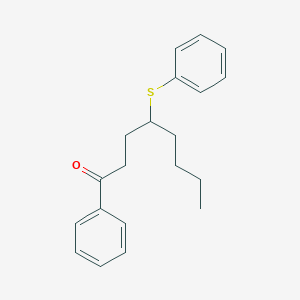

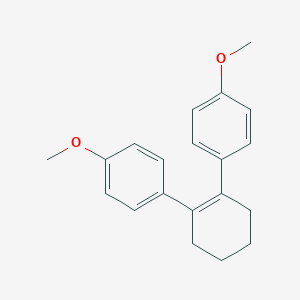
![4-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B96513.png)



